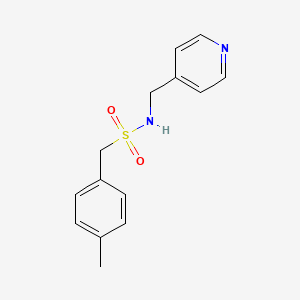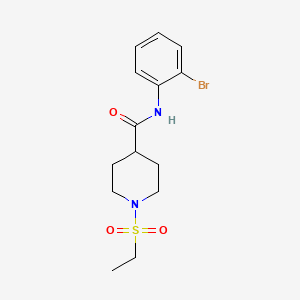![molecular formula C22H26ClN3O3 B4428073 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B4428073.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide
Übersicht
Beschreibung
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases.
Wirkmechanismus
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide selectively inhibits the activity of BTK, a key signaling molecule in the B cell receptor (BCR) signaling pathway. BTK plays a crucial role in the development and activation of B cells, and its dysregulation has been implicated in the pathogenesis of B cell malignancies and autoimmune diseases. By inhibiting BTK, this compound blocks the BCR signaling pathway, leading to the inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit B cell proliferation and survival, induce apoptosis, and reduce tumor growth in B cell malignancies. This compound has also been shown to reduce disease activity in preclinical models of autoimmune diseases. In addition, this compound has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, favorable pharmacokinetic properties, and demonstrated efficacy in preclinical models of B cell malignancies and autoimmune diseases. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results. In addition, this compound may have variable efficacy in different types of B cell malignancies and autoimmune diseases, which could limit its broad applicability.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide. One area of focus is the clinical development of this compound for the treatment of B cell malignancies and autoimmune diseases. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in these indications. Another area of focus is the identification of predictive biomarkers that can be used to select patients who are most likely to benefit from treatment with this compound. Finally, there is ongoing research to identify new targets in the BCR signaling pathway that could be targeted by small molecule inhibitors like this compound. By expanding our understanding of the BCR signaling pathway and its role in disease pathogenesis, we may be able to identify new therapeutic targets and develop more effective treatments for B cell malignancies and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in B cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown promising anti-tumor activity against various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-15-4-6-19(12-16(15)2)29-14-22(28)24-18-5-7-21(20(23)13-18)26-10-8-25(9-11-26)17(3)27/h4-7,12-13H,8-11,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZVKEFOZZFIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(6-methoxy-4-methyl-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4427990.png)



![2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4428016.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4428022.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B4428034.png)
![1,3-dimethyl-8-[4-(2-thienylcarbonyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4428037.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428054.png)



![8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4428094.png)